molecular formula C12H11NO4 B15217562 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate

Cat. No.: B15217562
M. Wt: 233.22 g/mol
InChI Key: LGQNMXHBZWIXSB-UHFFFAOYSA-N
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Description

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate is a chemical compound characterized by the presence of an isoindoline-1,3-dione moiety linked to an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene, with glacial acetic acid acting as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvent and catalyst may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various isoindoline derivatives, which can be further functionalized to enhance their chemical and biological properties.

Scientific Research Applications

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives such as:

Uniqueness

What sets 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate apart is its unique combination of the isoindoline-1,3-dione moiety with an ethyl acetate group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2-(3-oxoisoindol-1-yl)oxyethyl acetate

InChI

InChI=1S/C12H11NO4/c1-8(14)16-6-7-17-12-10-5-3-2-4-9(10)11(15)13-12/h2-5H,6-7H2,1H3

InChI Key

LGQNMXHBZWIXSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=NC(=O)C2=CC=CC=C21

Origin of Product

United States

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